molecular formula C18H18FNO4S B6413318 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261917-27-4

6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413318
CAS No.: 1261917-27-4
M. Wt: 363.4 g/mol
InChI Key: XRZOFBLNBVVSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C18H18FNO4S. It is known for its unique structure, which includes a fluorine atom, a piperidine ring, and a sulfonyl group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. For example, sulfonamide derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is involved in the synthesis of nucleotides . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

  • 2-Fluoro-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
  • 4-(4-Piperidinyl)benzoic acid
  • Sulfonamide derivatives

Uniqueness: 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine ring and the sulfonyl group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-16-6-4-5-15(17(16)18(21)22)13-7-9-14(10-8-13)25(23,24)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZOFBLNBVVSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692384
Record name 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-27-4
Record name 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.